molecular formula C17H18N6O B11079245 4-ethoxy-6-hydrazinyl-N,N-diphenyl-1,3,5-triazin-2-amine CAS No. 664987-66-0

4-ethoxy-6-hydrazinyl-N,N-diphenyl-1,3,5-triazin-2-amine

Cat. No.: B11079245
CAS No.: 664987-66-0
M. Wt: 322.4 g/mol
InChI Key: SZRIYGKSGRJFHQ-UHFFFAOYSA-N
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Description

4-ethoxy-6-hydrazinyl-N,N-diphenyl-1,3,5-triazin-2-amine is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound consists of a triazine ring substituted with ethoxy, hydrazinyl, and diphenyl groups, which contribute to its unique chemical properties .

Preparation Methods

The synthesis of 4-ethoxy-6-hydrazinyl-N,N-diphenyl-1,3,5-triazin-2-amine typically involves the reaction of cyanuric chloride with appropriate nucleophilesThe reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the nucleophilic substitution reactions .

Chemical Reactions Analysis

4-ethoxy-6-hydrazinyl-N,N-diphenyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or hydrazinyl groups are replaced by other nucleophiles. .

Scientific Research Applications

4-ethoxy-6-hydrazinyl-N,N-diphenyl-1,3,5-triazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethoxy-6-hydrazinyl-N,N-diphenyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its antitumor effects .

Comparison with Similar Compounds

4-ethoxy-6-hydrazinyl-N,N-diphenyl-1,3,5-triazin-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

664987-66-0

Molecular Formula

C17H18N6O

Molecular Weight

322.4 g/mol

IUPAC Name

4-ethoxy-6-hydrazinyl-N,N-diphenyl-1,3,5-triazin-2-amine

InChI

InChI=1S/C17H18N6O/c1-2-24-17-20-15(22-18)19-16(21-17)23(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2,18H2,1H3,(H,19,20,21,22)

InChI Key

SZRIYGKSGRJFHQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC(=N1)N(C2=CC=CC=C2)C3=CC=CC=C3)NN

Origin of Product

United States

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